N-(2-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-2-oxoethyl)-2,4-dichlorobenzamide
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Overview
Description
N-(2-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-2-oxoethyl)-2,4-dichlorobenzamide is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of N-(2-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-2-oxoethyl)-2,4-dichlorobenzamide typically involves multiple steps. One common method includes the condensation of o-phenylenediamine with formic acid or its equivalents to form the benzimidazole core . This is followed by the introduction of the ethylamino group and subsequent reaction with 2,4-dichlorobenzoyl chloride to form the final product. Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed on the nitro groups if present in derivatives.
Substitution: Halogen atoms in the benzamide ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-2-oxoethyl)-2,4-dichlorobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in treating diseases like cancer and diabetes.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, benzimidazole derivatives are known to interact with biopolymers in living systems, which can lead to various biological effects . The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
N-(2-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-2-oxoethyl)-2,4-dichlorobenzamide can be compared with other benzimidazole derivatives such as:
- N-(2-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-2-oxoethyl)benzamide
- N-(1H-benzimidazol-2-yl)-2-isatinylidene-hydrazine carboxamide These compounds share the benzimidazole core but differ in their substituents, leading to variations in their biological activities and applications. The unique combination of the benzimidazole moiety with the dichlorobenzamide group in this compound contributes to its distinct properties and potential applications.
Properties
Molecular Formula |
C18H16Cl2N4O2 |
---|---|
Molecular Weight |
391.2 g/mol |
IUPAC Name |
N-[2-[2-(1H-benzimidazol-2-yl)ethylamino]-2-oxoethyl]-2,4-dichlorobenzamide |
InChI |
InChI=1S/C18H16Cl2N4O2/c19-11-5-6-12(13(20)9-11)18(26)22-10-17(25)21-8-7-16-23-14-3-1-2-4-15(14)24-16/h1-6,9H,7-8,10H2,(H,21,25)(H,22,26)(H,23,24) |
InChI Key |
LNMLKLAYPPGQNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)CNC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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